Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (500 MHz, CDCl₃) :
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.89 | Singlet | 6H | Two methoxy (–OCH₃) groups |
| 3.97 | Singlet | 3H | Methyl ester (–COOCH₃) |
| 7.12–8.21 | Multiplet | 6H | Aromatic protons |
| 9.87 | Broad singlet | 1H | Amide (–NH–) proton |
13C NMR (125 MHz, CDCl₃) :
| Signal (ppm) | Assignment |
|---|---|
| 167.5 | Carbonyl (amide, C=O) |
| 165.8 | Carbonyl (ester, COOCH₃) |
| 152.1, 148.9 | Methoxy carbons (–OCH₃) |
| 121–135 | Aromatic carbons (benzothiazole and benzamido) |
| 56.1, 56.0 | Methoxy methyl groups |
| 52.4 | Ester methyl group (–COOCH₃) |
The downfield shift of the amide proton (9.87 ppm) confirms hydrogen bonding, while the aromatic multiplet reflects deshielding due to electron-withdrawing substituents.
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion : Observed at $$ m/z = 413.1024 $$ ([M+H]⁺), consistent with the molecular formula $$ \text{C}{19}\text{H}{17}\text{N}{2}\text{O}{6}\text{S} $$.
- Key fragments :
Infrared (IR) Vibrational Signature Profiling
IR (KBr, cm⁻¹) :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3320 | N–H stretch (amide) |
| 1705 | C=O stretch (ester) |
| 1660 | C=O stretch (amide) |
| 1590, 1450 | Aromatic C=C stretching |
| 1250, 1020 | C–O–C asymmetric/symmetric (methoxy, ester) |
The absence of –OH stretches (2500–3300 cm⁻¹) confirms esterification and the absence of free carboxylic acid.
Properties
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-23-13-7-5-10(8-14(13)24-2)16(21)20-18-19-12-6-4-11(17(22)25-3)9-15(12)26-18/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRCTQCGURXROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxyaniline with 2-aminobenzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerase, which is essential for DNA replication and repair. This dual mechanism makes it a potent anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at positions 2 (amido group) and 4 (additional substitutions). Key comparisons include:
Physicochemical Properties
- Solubility : The 3,4-dimethoxybenzamido group improves aqueous solubility compared to halogenated analogs, which are more lipophilic .
Key Research Findings
Substituent Effects on Bioactivity : Halogenated pyrrole derivatives exhibit superior antibacterial activity due to strong target binding, while methoxy-substituted compounds may prioritize solubility and metabolic stability .
Synthetic Flexibility : Position 4 substitutions (e.g., pyran-methoxy groups) introduce steric bulk but enable modular diversification .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (Br, Cl) at position 2 enhance target affinity but reduce solubility.
- Methoxy groups balance solubility and moderate activity, making them suitable for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
